![molecular formula C17H18N4O4S B2535491 N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207034-25-0](/img/structure/B2535491.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

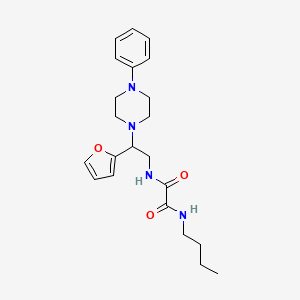

The compound seems to be a fusion of benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups with a piperidine-1,4-dicarboxamide core. Compounds with similar structures have been studied for their anticancer activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Aplicaciones Científicas De Investigación

Molecular Interaction Studies

Conformational Analysis and Pharmacophore Modeling

A study explored the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of conformational analysis and pharmacophore modeling in understanding drug-receptor interactions. This research aids in the development of new compounds with potential therapeutic applications (J. Shim et al., 2002).

Therapeutic Potential and Mechanism of Action

Anticancer and Anti-metastatic Properties

Research on compounds targeting the urokinase receptor (uPAR) demonstrated significant anti-metastatic effects in breast cancer models. This study illustrates the therapeutic potential of structurally complex compounds in inhibiting cancer cell invasion, migration, and angiogenesis (F. Wang et al., 2011).

Drug Metabolism and Pharmacokinetics

Disposition and Metabolism

A detailed pharmacokinetic study of SB-649868, an orexin receptor antagonist, provided insights into its metabolism and disposition in humans. Such studies are crucial for understanding the pharmacological profile and safety of new therapeutic agents (C. Renzulli et al., 2011).

Synthesis and Evaluation of Novel Compounds

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Propiedades

IUPAC Name |

1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJYRBGPBFWMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)

![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)